N-(2-phenylethyl)pentan-1-amine
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Overview
Description
“N-(2-phenylethyl)pentan-1-amine” is a chemical compound with the molecular formula C13H21N . It has an average mass of 191.313 Da and a monoisotopic mass of 191.167404 Da .
Synthesis Analysis
The synthesis of amines like “N-(2-phenylethyl)pentan-1-amine” can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)pentan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Amines like “N-(2-phenylethyl)pentan-1-amine” typically exhibit reactions such as protonation, alkylation, acylation, and condensation with carbonyls .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Bicyclo[1.1.1]pentan-1-amines
Research has shown new synthetic routes to bicyclo[1.1.1]pentan-1-amines, compounds structurally related to N-(2-phenylethyl)pentan-1-amine, highlighting their importance in medicinal chemistry. For example, a study detailed a novel route from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a flexible and scalable alternative for synthesizing this moiety, underscoring its synthetic accessibility and potential versatility in chemical synthesis (Goh et al., 2014).
Innovations in Catalysis
A study on the liquid phase hydrogenation of alkynes using palladium catalysts and specific modifiers, including pentyl amine (a structural relative of the compound ), demonstrated the ability to enhance selectivity and activity in chemical reactions, offering insights into green chemistry applications (García et al., 2011).
Applications in Material Science
Advanced Material Synthesis
Research into the aminoalkylation of [1.1.1]propellane leading to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines showcased methods for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method is crucial for the development of new materials and molecules with potential applications in various fields, including drug discovery and material science (Hughes et al., 2019).
Future Directions
The future directions for “N-(2-phenylethyl)pentan-1-amine” and similar compounds could involve further exploration of their therapeutic potential and selectivity/antitarget issues . This could provide an appealing opportunity for researchers to summarize 2-phenethylamines target binding and therapeutic scope .
properties
IUPAC Name |
N-(2-phenylethyl)pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFQOMTWWHDQPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512829 |
Source
|
Record name | N-(2-Phenylethyl)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80377-02-2 |
Source
|
Record name | N-(2-Phenylethyl)pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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